Navigating the Landscape of Fluorophenyl-Thiazole Carboxylic Acids: A Technical Guide for Researchers
Navigating the Landscape of Fluorophenyl-Thiazole Carboxylic Acids: A Technical Guide for Researchers
While a specific Chemical Abstracts Service (CAS) number for 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid remains elusive in public databases, this technical guide provides an in-depth overview of its closely related structural isomers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look into the synthesis, biological activities, and experimental protocols associated with this class of compounds.
The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a fluorophenyl group and a carboxylic acid moiety to this scaffold creates a class of molecules with significant potential for diverse biological applications, including anticancer and antimicrobial activities. This guide will focus on the available data for key isomers, providing a valuable resource for those working in the field of drug discovery and development.
Physicochemical Properties of Key Isomers
To facilitate comparison, the following table summarizes the key physicochemical properties of frequently cited isomers of fluorophenyl-methyl-thiazole-carboxylic acid.
| Property | 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
| CAS Number | 522646-43-1[1] | 144060-99-1 | 1027513-59-2[2] |
| Molecular Formula | C₁₁H₈FNO₂S[1] | C₁₁H₈FNO₂S | C₁₁H₈FNO₂S[2] |
| Molecular Weight | 237.25 g/mol [1] | 237.25 g/mol | 237.25 g/mol [2] |
| Appearance | Solid | Solid | - |
Synthesis and Experimental Protocols
The synthesis of phenyl-thiazole carboxylic acid derivatives typically involves the Hantzsch thiazole synthesis or variations thereof. Below are representative experimental protocols for the synthesis of related compounds.
General Synthesis of 2-Phenyl-4-methylthiazole-5-carboxylic Acid Derivatives
A common synthetic route involves the reaction of a thioamide with an α-haloketone followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of 2-(Aryl)-4-methylthiazole-5-carboxylic Acid
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Thiazole Ester Formation: A mixture of an appropriate aryl thioamide (1 eq.) and ethyl 2-chloroacetoacetate (1.1 eq.) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude thiazole ester.
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Hydrolysis: The crude ester is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).
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Acidification and Purification: The ethanol is removed under reduced pressure, and the aqueous layer is washed with ether. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Biological Activity and Signaling Pathways
Derivatives of fluorophenyl-thiazole carboxylic acid have demonstrated promising biological activities, particularly as anticancer and antimicrobial agents.[3][4][5]
Anticancer Activity
Several studies have highlighted the anticancer potential of 2-phenyl-thiazole derivatives.[3][4][6] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including lung, liver, and intestinal cancer cell lines.[3]
The mechanism of action for many anticancer thiazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
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Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
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Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The evaluation of their efficacy is typically carried out using standard microbiological assays.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
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Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
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Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the microbial suspension.
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Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
While the specific compound 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid lacks a definitive CAS number in readily accessible databases, the broader class of fluorophenyl-thiazole carboxylic acids represents a rich area for drug discovery. The synthetic accessibility and diverse biological activities of these compounds, particularly in the realm of oncology and infectious diseases, underscore their therapeutic potential. This guide provides a foundational understanding of the chemistry and biology of these important molecules, offering a starting point for further research and development efforts. Researchers are encouraged to consult the primary literature for more specific details on individual compounds and experimental conditions.
References
- 1. Buy 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 522646-43-1 [smolecule.com]
- 2. 2-(3-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid - CAS:1027513-59-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activities of Some Thiazole Derivatives: Ingenta Connect [ingentaconnect.com]
- 5. scite.ai [scite.ai]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
